molecular formula C16H12ClN3O2 B2595805 8-chloro-4-hydroxy-N-(6-methylpyridin-2-yl)quinoline-3-carboxamide CAS No. 951997-25-4

8-chloro-4-hydroxy-N-(6-methylpyridin-2-yl)quinoline-3-carboxamide

Cat. No. B2595805
CAS RN: 951997-25-4
M. Wt: 313.74
InChI Key: ZYQCHSDCSIFVRK-UHFFFAOYSA-N
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Description

“8-chloro-4-hydroxy-N-(6-methylpyridin-2-yl)quinoline-3-carboxamide”, also known as CQ, is a synthetic organic compound. It is a quinoline derivative, which are nitrogen-containing bicyclic compounds widely found throughout nature in various forms . The molecular formula of this compound is C16H12ClN3O2 and it has a molecular weight of 313.74 .

Scientific Research Applications

Antiviral and Antibacterial Agents

Compounds within the quinoline and quinoxaline families, such as those structurally related to 8-chloro-4-hydroxy-N-(6-methylpyridin-2-yl)quinoline-3-carboxamide, have been explored for their antiviral and antibacterial properties. For instance, derivatives of 3-quinoline-carboxamides have demonstrated remarkable anxiolytic properties and potential in treating viral infections, including herpes virus types 1 and 2, and other related viruses (Habernickel, 2002). This highlights the potential of quinoline derivatives in the development of antiviral medications.

Photocatalytic and Magnetic Properties

Quinoline-imidazole-monoamide ligands have been used to construct complexes with octamolybdate-based structures, exhibiting electrocatalytic activities and photocatalytic properties. These complexes have applications in the reduction of inorganic substances and oxidation processes, as well as in the degradation of organic dyes, showcasing their potential in environmental remediation and catalysis (Li et al., 2020).

Antimicrobial Activities

The synthesis of novel series of 2-azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties has shown promising in vitro antibacterial activity against pathogenic bacteria such as S. aureus and E. coli. These findings suggest that compounds related to 8-chloro-4-hydroxy-N-(6-methylpyridin-2-yl)quinoline-3-carboxamide could be potential candidates for developing new antibacterial agents (Idrees et al., 2020).

Antitumor Properties

Research on the synthesis of functionalized 1,8-naphthyridine and chromeno[2,3-b]quinoline derivatives via cascade reactions has demonstrated significant antiproliferative properties against cancer cells. Some synthesized 1,8-naphthyridine derivatives were found to have high activities in vitro, indicating the potential of quinoline derivatives in the development of antitumor agents (Fu et al., 2015).

Future Directions

Quinoline and its derivatives have received considerable attention due to their broad spectrum of bioactivity and their potential in drug design . Therefore, it is likely that “8-chloro-4-hydroxy-N-(6-methylpyridin-2-yl)quinoline-3-carboxamide” and similar compounds will continue to be a subject of extensive research in the future.

properties

IUPAC Name

8-chloro-N-(6-methylpyridin-2-yl)-4-oxo-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2/c1-9-4-2-7-13(19-9)20-16(22)11-8-18-14-10(15(11)21)5-3-6-12(14)17/h2-8H,1H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYQCHSDCSIFVRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-chloro-4-hydroxy-N-(6-methylpyridin-2-yl)quinoline-3-carboxamide

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